Ethanone, 2-(diphenylphosphino)-1-phenyl-

Overview

Description

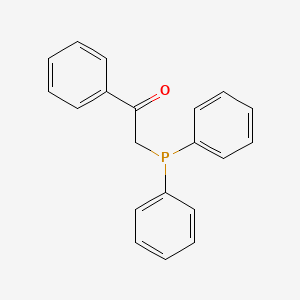

2-(Diphenylphosphino)-1-phenylethanone is an organophosphorus compound that features a phosphine group attached to a phenylethanone backbone. This compound is of significant interest in the field of organometallic chemistry due to its ability to act as a ligand, forming complexes with various metals. These complexes are often used as catalysts in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-1-phenylethanone typically involves the reaction of chlorodiphenylphosphine with a phenylethanone derivative under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with chlorodiphenylphosphine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.

Industrial Production Methods

In an industrial setting, the production of 2-(Diphenylphosphino)-1-phenylethanone may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-1-phenylethanone undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Reduction: The compound can be reduced under specific conditions to form secondary phosphines.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

Oxidation: Phosphine oxides.

Reduction: Secondary phosphines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Diphenylphosphino)-1-phenylethanone is used in a wide range of scientific research applications:

Chemistry: As a ligand in the formation of metal complexes, which are used as catalysts in reactions such as hydroformylation and hydrogenation.

Biology: In the study of enzyme mimetics and as a probe for studying biological systems.

Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)-1-phenylethanone exerts its effects is primarily through its role as a ligand. The phosphine group coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. These complexes can alter the electronic properties of the metal, enhancing its reactivity and selectivity in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Bis(diphenylphosphino)methane: Another organophosphorus compound with similar ligand properties.

1,2-Bis(diphenylphosphino)ethane: A bidentate ligand with a similar structure but different coordination properties.

DPEphos: A diphosphine ligand with a wider bite angle, used in similar catalytic applications.

Uniqueness

2-(Diphenylphosphino)-1-phenylethanone is unique due to its specific structure, which allows for the formation of stable metal complexes with distinct electronic properties. This makes it particularly useful in catalytic applications where precise control over reactivity and selectivity is required.

Biological Activity

Ethanone, 2-(diphenylphosphino)-1-phenyl- (commonly referred to as DPPPE) is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

DPPPE features a diphenylphosphino group attached to a phenylethanone backbone, which enables it to function effectively as a ligand in various metal complexes. These complexes are often utilized in catalysis but also exhibit significant biological properties.

Antimicrobial Activity

Research has demonstrated that DPPPE and its metal complexes possess notable antibacterial properties. A study investigated the antimicrobial efficacy of DPPPE against various bacterial strains, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , and Pseudomonas aeruginosa . The results indicated that:

- DPPPE exhibited antibacterial activity against all tested strains.

- The Minimum Inhibitory Concentration (MIC) values ranged from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone.

- Metal complexes derived from DPPPE showed enhanced antibacterial activity compared to the free ligand, particularly against gram-positive bacteria such as Staphylococcus aureus .

Table 1: Antimicrobial Activity of DPPPE and Its Complexes

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 40 | High |

| Escherichia coli | 50 | Moderate |

| Klebsiella pneumoniae | 45 | High |

| Pseudomonas aeruginosa | 60 | Moderate |

Anticancer Activity

DPPPE has also been explored for its anticancer properties. In studies involving cancer cell lines, the compound demonstrated significant cytotoxic effects. For instance:

- DPPPE was tested against breast cancer cell lines (MCF-7), showing an IC50 value of approximately 225 µM.

- The compound induced apoptosis in treated cells, leading to alterations in cell morphology and viability.

- Additionally, it was observed that the compound affected lactate dehydrogenase (LDH) enzyme activity, indicating potential cytotoxic effects on cancer cells .

Table 2: Anticancer Efficacy of DPPPE

| Cancer Cell Line | IC50 (µM) | Effect on Cell Viability |

|---|---|---|

| MCF-7 | 225 | Significant reduction |

| HeLa | 200 | Moderate reduction |

The biological activities of DPPPE can be attributed to its ability to form stable complexes with metal ions, which can enhance reactivity and selectivity in biochemical pathways. The phosphine group facilitates coordination with metal centers, potentially altering their electronic properties and enhancing their biological interactions.

Case Studies

- Antimicrobial Study : A comprehensive study focused on synthesizing various metal complexes with DPPPE and assessing their antimicrobial properties revealed that certain complexes exhibited superior activity against resistant bacterial strains compared to conventional antibiotics .

- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects of DPPPE on MCF-7 breast cancer cells showed that treatment led to significant apoptosis and disruption of normal cell cycle progression, highlighting its potential as a therapeutic agent in cancer treatment .

Properties

IUPAC Name |

2-diphenylphosphanyl-1-phenylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17OP/c21-20(17-10-4-1-5-11-17)16-22(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYIXOUDXONGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17OP | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449824 | |

| Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82363-89-1 | |

| Record name | Ethanone, 2-(diphenylphosphino)-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.